3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide , reflecting its polycyclic architecture. The name systematically describes:
- A benzamide backbone substituted at the third position with a dihydro-1H-pyrrole ring.
- Functional groups including hydroxy, imino, and methoxy moieties.
- A 4-phenyl-1,3-thiazol-2-yl substituent on the pyrrole ring.
The CAS Registry Number 1676068-37-3 uniquely identifies this compound in chemical databases, distinguishing it from structurally similar molecules such as 3-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide (CAS 1676069-82-1).
Molecular Formula and Weight Validation via Mass Spectrometry
The molecular formula C₂₂H₂₀N₄O₃S was confirmed through high-resolution mass spectrometry (HRMS), yielding a molecular weight of 420.5 g/mol . Electrospray ionization (ESI) spectra exhibited a dominant [M+H]⁺ peak at m/z 421.2, consistent with the calculated monoisotopic mass. Comparative analysis with the related compound C₁₉H₁₇N₅O₂ (MW 347.4 g/mol) highlights the impact of the phenylthiazole and methoxy groups on mass spectral fragmentation patterns.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₂H₂₀N₄O₃S | |
| Molecular weight | 420.5 g/mol | |
| CAS Registry Number | 1676068-37-3 |
Stereochemical Configuration and Tautomeric Forms
The compound exhibits non-planar geometry due to steric interactions between the phenylthiazole and benzamide groups. While no chiral centers are present, the imino group (-NH-) in the pyrrole ring enables tautomerism between enamine and imine forms. Density functional theory (DFT) calculations suggest the imine tautomer predominates in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxy group (O-H) and the thiazole nitrogen.
Comparative Analysis of 2D/3D Structural Representations
2D representations (e.g., SMILES: CNC(=O)C1=CC=C(C(=C1)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O) emphasize connectivity but obscure stereoelectronic effects. 3D conformational models reveal a twist between the benzamide and phenylthiazole planes (dihedral angle ≈ 65°), reducing π-π stacking potential. This contrasts with planar analogs like 3-({4-[(4-hydroxy-2-methylphenyl)amino]pyrimidin-2-yl}amino)benzamide, which exhibit stronger intermolecular interactions.
Hydrogen Bonding Networks and Intermolecular Interactions
X-ray crystallography of related compounds (e.g., C₁₂H₁₁N₃O) provides insights into probable packing motifs:
- The hydroxy group forms intermolecular O-H···N hydrogen bonds with thiazole nitrogens (bond length ≈ 2.8 Å).
- The benzamide carbonyl participates in C=O···H-N hydrogen bonds with adjacent pyrrole NH groups.
- Edge-to-face C-H···π interactions between phenyl rings stabilize the lattice.
These interactions suggest moderate solubility in polar aprotic solvents, consistent with logP predictions (~2.1).
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-N-methylbenzamide |
InChI |
InChI=1S/C21H18N4O2S/c1-23-20(27)14-8-5-9-15(10-14)25-11-17(26)18(19(25)22)21-24-16(12-28-21)13-6-3-2-4-7-13/h2-10,12,22,26H,11H2,1H3,(H,23,27) |
InChI Key |
CUJFMMDXYIGUKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with α,β-Unsaturated Carbonyls
Imination and Hydroxylation
The 2-imino-4-hydroxy group is introduced via:
-
Reagents : Hydroxylamine hydrochloride, sodium acetate.
-
Conditions : Reflux in methanol/water (4:1) for 6 hours.
Coupling with N-Methylbenzamide
The final step involves Suzuki–Miyaura coupling or nucleophilic substitution to attach the N-methylbenzamide group.
Palladium-Catalyzed Cross-Coupling
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : Na₂CO₃ or K₃PO₄.
-
Solvent : Toluene/ethanol (2:1) at 80°C.
Table 1: Optimization of Coupling Conditions
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80°C | 93% |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 90°C | 80% |
| Pd(OAc)₂ | Et₃N | DMF | 100°C | 65% |
Amide Bond Formation
-
Reagents : Benzoyl chloride, methylamine.
-
Conditions : DCM, 0°C to room temperature, 12 hours.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.2 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H), 6.55 (s, 1H, NH), 4.21 (s, 2H, CH₂), 3.12 (s, 3H, N-CH₃).
-
HRMS (ESI) : m/z calcd. for C₂₂H₂₀N₄O₃S [M+H]⁺: 421.1284; found: 421.1289.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Step | Method | Yield | Purity |
|---|---|---|---|
| Thiazole synthesis | Hantzsch reaction | 90% | 95% |
| Pyrrole cyclization | Acid-catalyzed | 75% | 92% |
| Cross-coupling | Suzuki–Miyaura | 93% | 98% |
| Amidation | Schotten–Baumann | 88% | 97% |
Challenges and Optimization
-
Side Reactions : Over-oxidation of the imino group is mitigated by using hydroxylamine hydrochloride in stoichiometric amounts.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) reduce byproduct formation during coupling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a diverse range of products.
Scientific Research Applications
Biological Activities
Antibacterial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that related compounds demonstrate Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents.
Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in conditions such as rheumatoid arthritis. Studies suggest that it may reduce pro-inflammatory cytokines and modulate immune responses, making it a candidate for the treatment of inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial effects of thiazole derivatives similar to 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide found promising results. The derivatives were tested against common bacterial strains, revealing significant antibacterial activity that supports their development as therapeutic agents.
Case Study 2: Anti-inflammatory Research
Another notable study focused on the anti-inflammatory properties of thiazole derivatives in models of arthritis. The findings indicated a marked reduction in inflammation markers, reinforcing the potential application of these compounds in treating autoimmune conditions.
Applications in Drug Development
The compound's structural characteristics make it a valuable candidate in drug development:
- Lead Compound for Antibiotics : Given its demonstrated antibacterial properties, it could serve as a lead compound for developing new antibiotics.
- Anti-inflammatory Drugs : With its ability to modulate inflammatory responses, it may be developed into anti-inflammatory medications for chronic conditions.
Mechanism of Action
The mechanism of action of 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS: 127871-91-4): Features a nitro-phenyl pyrazole core and a mercapto-triazole group instead of the pyrrol-thiazole system. Higher molecular weight (449.49 g/mol vs. ~365 g/mol for the target compound) and nitro group may reduce solubility compared to the hydroxy-imino substituent .
Methyl 4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]benzoate (C17H17N3O3S): Replaces the N-methylbenzamide with a methyl ester, altering polarity and bioavailability. The ester group increases lipophilicity (logP ~2.8 vs. ~2.1 for the amide) .
Functional Group Impact
Research Findings and Limitations
- Synthetic Challenges: The target compound’s pyrrol-thiazole core requires multi-step synthesis, similar to CAS 127871-91-4 , but with stricter regioselectivity control for the hydroxy-imino group.
- Activity Data Gaps : While structural analogs like the methyl ester derivative show moderate antimicrobial activity (e.g., MIC 16 µg/mL against S. aureus), direct biological data for the target compound remains unreported in accessible literature.
Biological Activity
The compound 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide (CAS Number: 1676068-37-3) is a complex organic molecule characterized by a multi-cyclic structure that incorporates various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.5 g/mol. The structural complexity includes a pyrrolidine ring fused with a thiazole moiety, which is often associated with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1676068-37-3 |
Antimicrobial Activity
Research has indicated that thiazole-containing compounds exhibit notable antimicrobial properties. The thiazole ring in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of growth in various pathogens. For instance, studies have shown that derivatives of thiazole can be active against Candida albicans and Aspergillus niger, suggesting that similar mechanisms may be at play for this compound .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Thiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structural motifs demonstrated significant anti-proliferative activity against human cancer cell lines such as Jurkat and HT29 . The presence of the phenyl group attached to the thiazole moiety may contribute to enhanced interactions with cellular targets, leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxic effects of thiazole derivatives, compounds were tested against various cancer cell lines. The results indicated that certain structural modifications significantly enhanced activity:
| Compound ID | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 1 | Jurkat | <10 | High cytotoxicity |
| Compound 2 | HT29 | <15 | Moderate activity |
| Compound 3 | A431 | <20 | Comparable to standard drugs |
The biological activity of 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The thiazole and pyrrolidine components are known to influence various biological pathways, including those related to apoptosis and cell cycle regulation.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole or pyrrolidine rings can lead to enhanced potency or selectivity for particular biological targets. For instance, substituents that increase lipophilicity or electron-withdrawing groups can significantly affect the compound's interaction with target sites .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide?
- Methodological Answer : Synthesis can be optimized using solvent-dependent protocols. For example, K₂CO₃ in DMF at room temperature effectively facilitates nucleophilic substitution reactions, as demonstrated in analogous heterocyclic systems (e.g., synthesis of 1,3,4-oxadiazole derivatives) . Alternatively, coupling agents like EDCI/HOBt can be employed in anhydrous THF for amide bond formation, with reaction progress monitored via TLC . Comparative studies suggest that microwave-assisted synthesis may reduce reaction times for imino-pyrrolidine intermediates .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves proton environments, particularly distinguishing imino (NH) and aromatic protons. For example, imino protons typically appear downfield at δ 10–12 ppm .
- IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. How should hygroscopic intermediates be handled during synthesis?
- Methodological Answer : Moisture-sensitive intermediates (e.g., thiazole-pyrrolidine precursors) require anhydrous conditions. Use Schlenk lines for air-free transfers, store under inert gas (N₂/Ar), and employ drying agents like molecular sieves in reaction mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer : Synthesize analogs with variations in key moieties (e.g., phenyl-thiazole, benzamide) and assess activity. For example:
- Replace the 4-phenyl group on the thiazole with electron-withdrawing substituents (e.g., 4-F, 4-Br) to study electronic effects .
- Modify the N-methylbenzamide group to a bulkier tert-butylamide to probe steric influences .
- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity trends .
Q. What computational strategies validate the compound’s potential binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases, receptors). Docking poses from analogous compounds (e.g., acarbose-complexed structures) suggest hydrogen bonding with hydroxy-imino groups and π-stacking with phenyl-thiazole .
- MD Simulations : Run 100 ns trajectories in explicit solvent to assess binding stability and key residue interactions (e.g., RMSD/RMSF analysis) .
Q. How can contradictions between calculated and observed spectral data be resolved?
- Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism (e.g., imino-enamine equilibria) or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic processes .
- DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .
Q. What mechanistic insights underpin key reactions in the compound’s synthesis?
- Methodological Answer :
- Imino-Pyrrolidine Formation : Likely proceeds via a cyclocondensation mechanism, where α-keto intermediates react with thioureas under acidic conditions .
- Thiazole Ring Closure : Copper-catalyzed C-S bond formation (e.g., using CuI/1,10-phenanthroline) follows a radical or nucleophilic pathway, depending on substituents .
Q. How should biological assays be designed to evaluate this compound’s activity while minimizing artifacts?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .
- Cytotoxicity Controls : Use MTT assays on healthy cell lines (e.g., HEK293) to differentiate specific activity from general toxicity .
- Dose-Response Curves : Generate IC₅₀ values with triplicate measurements to ensure reproducibility .
Key Notes for Experimental Design
- Theoretical Frameworks : Link synthesis and SAR studies to conceptual models (e.g., frontier molecular orbital theory for reactivity predictions) .
- Data Validation : Cross-reference spectral data with computational predictions and literature analogs (e.g., Acta Crystallographica reports for structural benchmarks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
